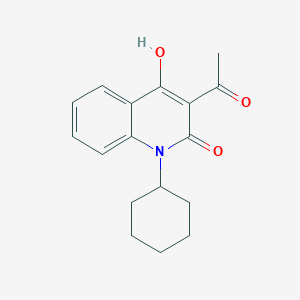

3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone

Description

Properties

IUPAC Name |

3-acetyl-1-cyclohexyl-4-hydroxyquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-11(19)15-16(20)13-9-5-6-10-14(13)18(17(15)21)12-7-3-2-4-8-12/h5-6,9-10,12,20H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYZCNLGEJKPSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C3CCCCC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817715 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

860649-19-0 |

Source

|

| Record name | 3-Acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860649-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Monograph: Biological Activity & Therapeutic Potential of 3-Acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone

[1]

Executive Summary: The Privileged Scaffold

3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone represents a specialized derivative of the 4-hydroxy-2-quinolinone (2-quinolone) class, a chemical architecture recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from the core's ability to bind to multiple, functionally diverse biological targets with high affinity.

This specific analogue distinguishes itself through two critical structural modifications:

-

N-Cyclohexyl Moiety: Introduces significant lipophilicity (

modulation), enhancing membrane permeability and blood-brain barrier (BBB) penetration potential compared to N-methyl or N-phenyl analogues. -

3-Acetyl Group: Provides a beta-dicarbonyl motif capable of bidentate metal chelation (crucial for metalloenzyme inhibition) and serves as a reactive electrophilic center for the synthesis of fused heterocyclic systems (e.g., pyrano[3,2-c]quinolines).

Primary Biological Domains:

-

Antimicrobial: Inhibition of bacterial DNA gyrase via Mg²⁺ chelation.

-

Immunomodulation: Structural homology to Roquinimex (Linomide), targeting S100A9 interactions.

-

Agrochemical: Inhibition of Photosystem II (D1 protein binding) in eukaryotic plant systems.

Chemical Identity & Structural Logic

Structural Properties[2]

-

IUPAC Name: 3-acetyl-1-cyclohexyl-4-hydroxyquinolin-2-one

-

Molecular Formula: C₁₇H₁₉NO₃

-

Core Scaffold: 4-hydroxy-2(1H)-quinolinone (AHQ)

-

Key Functional Groups:

-

Position 1 (N): Cyclohexyl (Lipophilic anchor).

-

Position 3: Acetyl (Electron-withdrawing, chelating).

-

Position 4: Hydroxyl (H-bond donor/acceptor, enolic character).

-

Tautomeric Equilibrium

The biological activity of this compound is dictated by its tautomeric flexibility. In solution, it exists in equilibrium between the 2,4-dione form and the 4-hydroxy-2-one form. The 3-acetyl group stabilizes the enol form through an intramolecular hydrogen bond with the 4-hydroxyl group, creating a pseudo-six-membered ring. This conformation is critical for its ability to dock into enzyme active sites.

Biological Activity Profile

Antimicrobial Mechanism (DNA Gyrase Inhibition)

Like fluoroquinolones, 3-acetyl-4-hydroxy-2-quinolinones target bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV).

-

Mechanism: The 3-acetyl and 4-hydroxy groups form a coordination complex with magnesium ions (

) located in the enzyme's active site. This bridge stabilizes the enzyme-DNA cleavage complex, preventing DNA religation and triggering apoptosis in the bacteria. -

Role of N-Cyclohexyl: The bulky, hydrophobic cyclohexyl group occupies the hydrophobic pocket usually targeted by the C7-substituents in traditional fluoroquinolones, potentially overcoming resistance mechanisms associated with efflux pumps that target smaller, more polar molecules.

Immunomodulation & Anticancer Potential

This compound acts as a structural analogue to Roquinimex (Linomide) and Tasquinimod .

-

Target: S100A9 (calgranulin B).

-

Effect: By binding to S100A9, the compound prevents the interaction between S100A9 and TLR4/RAGE receptors. This blockade reduces the secretion of pro-inflammatory cytokines (TNF-α, IL-1β) and inhibits the recruitment of Myeloid-Derived Suppressor Cells (MDSCs) in the tumor microenvironment.

Agrochemical Activity (Photosynthesis Inhibition)

Research indicates that N-substituted-4-hydroxy-2-quinolinones are potent inhibitors of the Hill reaction in chloroplasts.

-

Site of Action: The

binding site of the D1 protein in Photosystem II. -

Efficacy: The 1-cyclohexyl substituent has been shown to optimize the lipophilic fit within the thylakoid membrane, often outperforming N-alkyl chains of equivalent length.

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism (Antimicrobial vs. Immunomodulation) and the critical role of the 3-acetyl chelation motif.

Caption: Dual mechanistic pathways. Left: Antimicrobial activity via Mg²⁺-mediated gyrase inhibition. Right: Immunomodulation via S100A9 blockade.

Experimental Protocols

Synthesis Workflow (Self-Validating)

Objective: Synthesize 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone with >95% purity. Method: C-acylation of N-cyclohexyl anthranilic acid derivative followed by cyclization.

Step-by-Step Protocol:

-

Precursor Preparation: React N-cyclohexylaniline with malonyl chloride (or diethyl malonate) to form the intermediate mono-anilide.

-

Cyclization (Polyphosphate Ester Method):

-

Mix the intermediate with Polyphosphoric Acid (PPA) or PPE.

-

Heat to 120°C for 2 hours.

-

Validation point: Monitor TLC (Ethyl Acetate:Hexane 1:1) for disappearance of starting material.

-

Quench with ice water to precipitate the 1-cyclohexyl-4-hydroxy-2-quinolinone core.

-

-

C-3 Acetylation:

-

Dissolve the core (10 mmol) in glacial acetic acid (20 mL) and acetic anhydride (10 mL).

-

Add anhydrous

(catalytic amount) or use 70% Perchloric acid (dropwise). -

Reflux for 4–6 hours.

-

Critical Step: The 3-acetyl group is introduced via electrophilic aromatic substitution activated by the 4-OH group.

-

-

Purification:

-

Pour into ice water. Filter the precipitate.

-

Recrystallize from Ethanol/DMF.

-

Quality Control: ¹H-NMR must show the acetyl methyl singlet at ~2.6-2.7 ppm and the cyclohexyl multiplets (1.0-2.0 ppm).

-

Antimicrobial Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

-

Preparation: Dissolve compound in DMSO to 10 mg/mL stock.

-

Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

-

Inoculation: Add 10⁵ CFU/mL bacterial suspension to each well.

-

Incubation: 37°C for 24 hours.

-

Readout:

-

Add 20 µL Resazurin dye (0.01%). Incubate 1 hour.

-

Blue = Inhibition (No growth).

-

Pink = Growth (Metabolic reduction of dye).

-

Control: Ciprofloxacin (Positive), DMSO only (Negative).

-

Summary of Comparative Data

The following table summarizes the theoretical activity profile based on Structure-Activity Relationship (SAR) data of the AHQ class:

| Parameter | 3-Acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone | Reference Standard (Roquinimex) | Reference Standard (Ciprofloxacin) |

| LogP (Lipophilicity) | ~4.5 (High) | ~2.1 | ~0.3 |

| Primary Target | S100A9 / DNA Gyrase | S100A9 | DNA Gyrase |

| Bioavailability | High (Membrane permeable) | Moderate | High |

| Solubility | Low (Requires DMSO/Lipid formulation) | Moderate | Moderate |

| Toxicity Risk | Low (Scaffold is well-tolerated) | Moderate (Pro-inflammatory risks) | Low |

References

-

Jampilek, J., et al. (2009). "Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity." Molecules, 14(3), 1145-1159.[1]

-

Nagy, N., Hamama, W. S., & Ghaith, E. A. (2025).[2] "Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications." RSC Advances, 15, 18034–18088.[3]

-

Abdou, M. M., et al. (2019). "Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view." Journal of the Iranian Chemical Society, 16, 1–25.

-

BenchChem Technical Database. (2025). "Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives."

-

Kappe, C. O., et al. (1994). "Synthesis of 3-acyl-4-hydroxy-2(1H)-quinolones." Journal of Heterocyclic Chemistry, 31(4). (Foundational synthesis reference).

The Emergence of 3-Acetyl-4-hydroxy-2-quinolinones: A New Frontier in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down many molecular avenues. Among these, the quinolinone scaffold has consistently emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] This guide delves into a particularly promising class of these compounds: the 3-acetyl-4-hydroxy-2-quinolinones. We will explore their synthesis, multifaceted therapeutic potential, and the experimental methodologies crucial for their evaluation, providing a comprehensive resource for professionals in the field of drug discovery.

The 3-Acetyl-4-hydroxy-2-quinolinone Core: A Synthesis and Reactivity Primer

The 3-acetyl-4-hydroxy-2-quinolinone (AHQ) scaffold is a highly versatile platform for drug design, characterized by a unique β,β′-tricarbonyl group that imparts distinct reactivity.[3] Several synthetic routes to this core structure have been established, offering flexibility in precursor selection and substitution patterns.

A common and effective method involves the thermal cyclization of acetoacetanilide derivatives.[4] This approach, along with others such as the intramolecular cyclization of N-aryl cinnamides, provides access to a wide range of substituted AHQs.[4]

Experimental Protocol: Synthesis of 3-Acetyl-4-hydroxy-2-quinolinone [5]

This protocol outlines a general procedure for the synthesis of the core 3-acetyl-4-hydroxy-2-quinolinone scaffold.

Reagents and Materials:

-

Substituted aniline

-

Diethyl malonate

-

Acetic anhydride

-

Polyphosphoric acid (PPA) or other suitable cyclizing agent

-

Appropriate solvents (e.g., ethanol, toluene)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)

Step-by-Step Methodology:

-

N-Acetylation of Aniline: React the substituted aniline with acetic anhydride to form the corresponding acetanilide.

-

Condensation with Diethyl Malonate: Condense the acetanilide with diethyl malonate in the presence of a suitable base to yield the corresponding N-aryl-β-aminocrotonate.

-

Cyclization: Subject the intermediate to thermal or acid-catalyzed cyclization using an agent like polyphosphoric acid to form the 4-hydroxy-2-quinolinone ring.

-

C-Acetylation: Introduce the acetyl group at the C3 position via a Friedel-Crafts acylation or similar reaction to yield the final 3-acetyl-4-hydroxy-2-quinolinone derivative.

-

Purification: Purify the crude product using column chromatography or recrystallization to obtain the desired compound with high purity.

The reactivity of the AHQ core allows for a multitude of chemical transformations, including electrophilic and nucleophilic substitutions and cycloaddition reactions. This chemical tractability enables the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies.[6]

Therapeutic Potential: A Multi-pronged Attack on Disease

The unique structural features of 3-acetyl-4-hydroxy-2-quinolinones endow them with a broad spectrum of biological activities. This section will explore their potential in key therapeutic areas.

Anticancer Activity: Targeting the Machinery of Malignancy

Quinoline derivatives have a well-documented history as anticancer agents, and 3-acetyl-4-hydroxy-2-quinolinones are emerging as potent contenders in this arena.[1] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Topoisomerase II and VEGFR-2 Signaling

A primary mechanism of action for many quinolone-based anticancer agents is the inhibition of topoisomerase II.[7] These enzymes are critical for resolving DNA topological problems during replication and transcription. By stabilizing the transient DNA-topoisomerase II cleavage complex, these compounds lead to the accumulation of double-strand breaks and ultimately trigger apoptosis.[8][9]

Caption: Inhibition of Topoisomerase II by 3-acetyl-4-hydroxy-2-quinolinones.

Furthermore, certain quinoline derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) signaling.[10] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By blocking VEGFR-2, these compounds can stifle the tumor's blood supply, leading to growth arrest.[11][12]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screen for potential anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, T98G)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

3-Acetyl-4-hydroxy-2-quinolinone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of 3-Acetyl-4-hydroxy-2-quinolinone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3d | HeLa | 10 | [13][14] |

| 3e | T98G | 12 | [13][14] |

| 3h | T98G | 22 | [13][14] |

| 3a | HL60 | 21 | [13][14] |

| 3a | U937 | 30 | [13][14] |

| Compound 3h | - | EGFR: 57 nM, BRAFV600E: 68 nM | [15] |

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Quinoline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[16]

Mechanism of Action: Inhibition of COX-2

COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[16]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general framework for assessing the COX-2 inhibitory activity of 3-acetyl-4-hydroxy-2-quinolinone derivatives.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., Celecoxib)

-

Detection reagent (e.g., a fluorometric probe that reacts with the prostaglandin product)

-

96-well microplate (black, for fluorescence assays)

-

Fluorometric microplate reader

Step-by-Step Methodology:

-

Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, heme, and test compounds in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

-

Inhibitor Addition: Add the test compounds at various concentrations to the respective wells. Include wells for a positive control (Celecoxib), a no-inhibitor control, and a background control (no enzyme).

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

-

Initiation of Reaction: Add the arachidonic acid solution to all wells to start the enzymatic reaction.

-

Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will react with the prostaglandin product to generate a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value.

Data Presentation: Anti-inflammatory Activity of Quinolinone Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| QIN2 | COX-2 | 0.07 | [16] |

| QIN4 | COX-2 | 1.13 | [16] |

| QIN3 | COX-2 | 1.21 | [16] |

| Compound 5a | LOX | 10.0 | [5] |

| Compound 4c | LOX | 22.5 | [5] |

Antimicrobial Activity: A New Weapon in the Fight Against Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics. The quinolone core is famously present in fluoroquinolone antibiotics, and derivatives of 3-acetyl-4-hydroxy-2-quinolinone are also being investigated for their antibacterial and antifungal properties.[2][17]

Mechanism of Action: Inhibition of DNA Gyrase

Similar to their anticancer mechanism, the antibacterial action of many quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[9]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

3-Acetyl-4-hydroxy-2-quinolinone derivatives (dissolved in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microplates

-

Multichannel pipette

-

Incubator

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of Compounds: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Data Presentation: Antibacterial Activity of Quinolinone Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 15 | S. aureus | 0.8 | [17] |

| Compound 15 | B. cereus | 0.8 | [17] |

| Compound 8 | B. subtilis 168 | 2 | [17] |

| Compound 8 | S. aureus ATCC 29213 | 2 | [17] |

| Compound 8 | E. faecium ATCC 49624 | 4 | [17] |

| Compound 8 | E. coli ATCC 25922 | 6 | [17] |

| Compound 3i | S. aureus | 125-1000 | [19] |

| Compound 3j | S. aureus | 125-500 | [19] |

| QS3 | P. aeruginosa | 64 | [18] |

| QS3 | E. coli | 128 | [18] |

| QS3 | E. faecalis | 128 | [18] |

| 4g | S. epidermidis | 8 | [18] |

| 4g | S. aureus | 16 | [18] |

| 4g | E. faecalis | 16 | [18] |

Conclusion and Future Directions

The 3-acetyl-4-hydroxy-2-quinolinone scaffold represents a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility and diverse biological activities make them highly attractive candidates for further investigation. Future research should focus on elucidating detailed structure-activity relationships to optimize potency and selectivity for specific targets. Furthermore, exploring novel derivatives and their potential in other therapeutic areas, such as antiviral and neuroprotective applications, could unveil even broader utility for this remarkable class of compounds. The in-depth understanding of their mechanisms of action will be paramount in translating their therapeutic potential into clinically successful drugs.

References

- Kostopoulou, I., Karadendrou, M. A., Matzapetakis, M., Zervou, M., & Detsi, A. (2025). Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids.

- BenchChem. (2025).

- Elnaggar, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(1), 18034-18088.

- Elnaggar, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)

- Abdou, M. M. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view.

- Kohanski, M. A., Dwyer, D. J., & Collins, J. J. (2010). How antibiotics kill bacteria: from targets to networks. Nature Reviews Microbiology, 8(6), 423-435.

- Claesson-Welsh, L. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 595382.

- Al-Ostoot, F. H., Al-Sanea, M. M., & Al-Tamimi, A. M. (2022). Signaling pathways of VEGFR-2.

- Laponogov, I., Sohi, M. K., Veselkov, D. A., Pan, X. S., Sawhney, R., Thompson, A. W., ... & Sanderson, M. R. (2010). Structural basis for the interaction of quinolones with DNA gyrase. Nature structural & molecular biology, 17(5), 623-625.

- Hooper, D. C. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320.

- Nguyen, V. H., Le, T. H., Nguyen, T. T., Nguyen, T. T., Tran, T. D., & Thai, K. M. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3058.

- Hancock, R. E. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- Olsson, A. K., Dimberg, A., Mäkinen, T., & Claesson-Welsh, L. (2006). VEGF receptor signalling–in control of vascular function. Nature reviews Molecular cell biology, 7(5), 359-371.

- Nguyen, V. H., Le, T. H., Nguyen, T. T., Nguyen, T. T., Tran, T. D., & Thai, K. M. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC.

- Wouters, C., Puylaert, P., De Smet, S., & Van Der Meeren, P. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

- Bio-Rad. (n.d.).

- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- Thermo Fisher Scientific. (2022).

- PubChem. (n.d.). VEGFA-VEGFR2 signaling.

- Wang, H., Gao, C., Li, X., Zhang, Y., Li, J., & Wang, H. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1557.

- Kumar, A., Singh, B., & Kumar, R. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry, 13(10), 1189-1215.

- Elnaggar, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)

- Sharma, A., Kumari, S., & Yadav, S. (2023). Diagram depicting the threedimensional structure of topoisomerase-II...

- Wikipedia. (n.d.). Topoisomerase inhibitor.

- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).

- Azad, M., Munawar, M. A., & Siddiqui, H. L. (2007). Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Journal of Applied Sciences, 7(17), 2485-2489.

- Rojas, R., Carmena-Bargueño, M., Toumi, M. E., Derardja, I., Jasmin, L., Pérez-Sánchez, H., & Boudah, A. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(35), 22695-22709.

- Al-Ghorbani, M., El-Gazzar, A. R., & Abd El-Gawad, N. M. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6330.

- Al-Suhaimi, E. A., & G. El-Hiti, A. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14389-14400.

- Rojas, R., Carmena-Bargueño, M., Toumi, M. E., Derardja, I., Jasmin, L., Pérez-Sánchez, H., & Boudah, A. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Publishing.

- Singh, V., & Singh, P. (2022). COX‐2 inhibition against quinoline glycoconjugates.

- Lestari, D., & Nurohmah, B. A. (2018). Predictors' values and IC50-pred of new compounds of quinazoline derivatives. AIP Conference Proceedings, 2023(1), 020141.

- Al-Ayed, A. S. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 7(3), 249-257.

- Maurya, A., & Dubey, B. (2025). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology.

- Rebai, R., Carmena-Bargueño, M., Toumi, M. E., Derardja, I., Jasmin, L., Pérez-Sánchez, H., & Boudah, A. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules, 29(18), 4321.

- Ghodsi, R., & Sindhu, S. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17627-17655.

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2017). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Pharmaceutical and Biomedical Research, 3(2), 29-41.

Sources

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. scialert.net [scialert.net]

- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial and antioxidant properties of functionalized quinolinones

A Technical Guide to Dual-Action Antimicrobial and Antioxidant Therapeutics

Executive Summary

The quinolinone scaffold (specifically 2-quinolinone and 4-quinolinone) represents a privileged structure in medicinal chemistry, distinct from its fully aromatic quinoline precursor due to the presence of a cyclic amide functionality. This guide analyzes the structural determinants required to engineer quinolinones that possess dual efficacy: targeting bacterial DNA gyrase while simultaneously scavenging reactive oxygen species (ROS) generated during microbial infection.

Part 1: Structural Pharmacophore & SAR Analysis

The functional versatility of the quinolinone core relies on three critical vectors: the N1-position (solubility/bioavailability), the C3-position (electronic modulation), and the C4-hydroxyl (binding affinity/antioxidant capacity).

1.1 The 4-Hydroxy-2-Quinolinone Template

Unlike fluoroquinolones which rely on the C3-carboxyl group for gyrase binding, non-acidic 2-quinolinones utilize the C4-hydroxyl and C2-carbonyl tautomeric system to chelate magnesium ions in the active site of Topoisomerase IV/DNA Gyrase.

Key Structural Drivers:

-

Lipophilicity (C3): Introduction of long alkyl chains (e.g., nonyl groups) at C3 significantly enhances membrane permeability, crucial for antifungal activity against Aspergillus flavus and Candida spp [1].

-

Electronic Effects (C6/C7): Electron-withdrawing groups (EWGs) like Bromine or Chlorine at C6 stabilize the core against metabolic oxidation while enhancing the acidity of the C4-OH, improving hydrogen bond donation [1].

1.2 Visualization: Structure-Activity Relationship (SAR) Map

Figure 1: Strategic functionalization vectors for the 2-quinolinone scaffold. Colors indicate distinct chemical domains.

Part 2: Antimicrobial & Antioxidant Efficacy Data[1][2][3][4][5]

The following data synthesizes recent findings on functionalized quinolinones, highlighting the trade-offs between antimicrobial potency and antioxidant capacity.

2.1 Comparative Potency Table

| Compound Class | Modification | Target/Assay | Potency Metric | Mechanism Note | Ref |

| 3j (Analog) | C3-nonyl, C6-Br | A. flavus | IC50: 1.05 µg/mL | Membrane disruption + Gyrase inhibition | [1] |

| QQ2 | Quinolinequinone | S. aureus (MRSA) | MIC: 1.22 µg/mL | Biofilm attachment inhibition | [2] |

| Hydrazone-Q | C3-Hydrazone | DPPH Radical | IC50: 843 ppm | Weak HAT donor; steric hindrance | [3] |

| Compound 4e | C3-acetyl, C6-Br | DPPH Radical | High Activity | Stabilized radical intermediate | [4] |

| 6m | 6-amino-N-benzyl | E. coli | MIC: 400 µg/mL | Dual-action (moderate) | [5] |

2.2 Mechanistic Insight: The Antioxidant Paradox

Quinolinones exhibit antioxidant activity primarily through Hydrogen Atom Transfer (HAT) . The N-H and O-H groups donate a proton to neutralize free radicals (e.g., DPPH•). However, high antioxidant activity often requires electron-donating groups (EDGs) like -OMe, whereas high antimicrobial activity often favors electron-withdrawing groups (EWGs) like -Cl or -Br to assist in cell wall penetration and metabolic stability [4].

Optimization Strategy: To achieve dual activity, focus on C6-halogenation (antimicrobial) combined with C3-acyl/hydrazone moieties that can tautomerize to provide additional proton sources for radical scavenging without compromising the core's lipophilicity.

Part 3: Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating control steps.

Protocol A: Broth Microdilution for MIC Determination

Standard: CLSI M07-A10

-

Stock Preparation: Dissolve functionalized quinolinone in 100% DMSO to 10 mg/mL. Note: DMSO is required due to the planarity and stacking tendency of the aromatic rings.

-

Dilution: Dilute stock 1:100 in Mueller-Hinton Broth (MHB) to achieve a starting concentration of 100 µg/mL (final DMSO < 1% to prevent solvent toxicity).

-

Inoculation: Adjust bacterial suspension to

CFU/mL. -

Plate Setup:

-

Add 100 µL of compound serial dilutions (two-fold) to columns 1-10.

-

Column 11 (Growth Control): Bacteria + MHB + 1% DMSO.

-

Column 12 (Sterility Control): MHB only.

-

-

Incubation: 37°C for 18–24 hours.

-

Validation (Resazurin Step): Add 30 µL of 0.01% Resazurin solution to all wells. Incubate for 2 hours.

-

Blue = No Growth (Inhibition).

-

Pink = Growth (Metabolic reduction of resazurin).

-

MIC Definition: The lowest concentration remaining blue.

-

Protocol B: DPPH Radical Scavenging Assay

Mechanism: Single Electron Transfer (SET) / Hydrogen Atom Transfer (HAT)

-

Reagent Prep: Prepare 0.1 mM DPPH solution in methanol. Critical: Protect from light immediately; DPPH is photosensitive.

-

Sample Prep: Prepare quinolinone derivatives in methanol (10 – 500 µg/mL).

-

Reaction:

-

Add 100 µL sample + 100 µL DPPH solution in a 96-well plate.

-

Blank: 100 µL Methanol + 100 µL DPPH.

-

Positive Control: Ascorbic Acid or Trolox (standard curve).[1]

-

-

Incubation: 30 minutes in the dark at room temperature.

-

Measurement: Read Absorbance at 517 nm .

-

Calculation:

3.1 Visualization: Experimental Workflow

Figure 2: Dual-stream validation workflow for antimicrobial (left) and antioxidant (right) characterization.

References

-

Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI (Molecules). [Link]

-

Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents. Chemical Biology & Drug Design. [Link]

-

Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. Russian Journal of General Chemistry. [Link]

-

Study on Synthesis, Antimicrobial Properties, Antioxidant Effects, and Anticancer Activity of New Quinoline Derivatives. Journal of Chemistry. [Link]

Sources

Technical Guide: Mechanism of Action for 3-Acetyl-1-Cyclohexyl-4-Hydroxy-2(1H)-Quinolinone Derivatives

This technical guide details the mechanism of action (MoA), structure-activity relationships (SAR), and experimental validation for 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone and its derivatives.

Executive Summary

The 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone scaffold represents a "privileged structure" in medicinal chemistry. It is a lipophilic, bicyclic pharmacophore capable of engaging multiple biological targets depending on specific peripheral substitutions. Its core utility lies in its ability to mimic the transition states of biological substrates, specifically targeting bacterial type II topoisomerases (antimicrobial) and Cannabinoid Receptor 2 (CB2) (immunomodulatory).

This guide dissects the molecular interactions of this scaffold, emphasizing the critical roles of the N1-cyclohexyl "anchor" and the C3-acetyl "warhead."

Chemical Biology & Structural Logic

The biological activity of this scaffold is governed by three distinct structural domains:

The N1-Cyclohexyl Anchor (Hydrophobic Fit)

-

Function: Provides critical lipophilicity (

) and steric bulk. -

Mechanistic Role:

-

In CB2 Receptors: The cyclohexyl ring occupies the hydrophobic "toggle switch" pocket of the GPCR, stabilizing the active conformation (agonist mode).

-

In Kinases/Gyrase: It fits into the hydrophobic adenine-binding pocket or the minor groove interface, preventing solvent access and stabilizing the inhibitor-enzyme complex.

-

The C3-Acetyl / C4-Hydroxy Motif (Chelation Core)

-

Function: Forms a

-dicarbonyl system capable of keto-enol tautomerism. -

Mechanistic Role:

-

Metal Chelation: Acts as a bidentate ligand for divalent cations (

, -

Hydrogen Bonding: The C4-hydroxyl acts as a hydrogen bond donor, while the C3-acetyl carbonyl acts as an acceptor, critical for orienting the molecule within the active site.

-

The Quinolinone Core (Stacking Platform)

-

Function: A planar, aromatic system.

-

Mechanistic Role: Facilitates

stacking interactions with DNA bases (in gyrase inhibition) or aromatic residues (e.g., Phenylalanine/Tryptophan) in receptor binding pockets.

Mechanism of Action (MoA)

Pathway A: Antimicrobial Activity (Gyrase/Topo IV Inhibition)

-

Target: Bacterial DNA Gyrase (GyrB/GyrA) and Topoisomerase IV.

-

Mechanism:

-

Intercalation: The quinolinone core intercalates between the base pairs of the bacterial DNA at the cleavage site.

-

Magnesium Bridge: The 3-acetyl and 4-hydroxy groups chelate the

ion coordinated by the acidic residues of the enzyme. -

Cleavage Complex Stabilization: This "poisoning" of the enzyme locks the DNA in a cleaved state, creating double-strand breaks.

-

Cell Death: Accumulation of DNA breaks triggers the SOS response and eventual apoptosis of the bacterial cell.

-

Pathway B: Immunomodulation (CB2 Receptor Agonism)

-

Target: Cannabinoid Receptor 2 (CB2), a

-coupled GPCR expressed on immune cells. -

Mechanism:

-

Binding: The N1-cyclohexyl group penetrates the transmembrane helical bundle (TM3/TM5/TM6 interface).

-

Activation: Binding induces a conformational change that inhibits adenylyl cyclase, reducing intracellular cAMP.

-

Effect: Downregulation of pro-inflammatory cytokines (TNF-

, IL-6) and inhibition of immune cell migration.

-

Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway mechanism, highlighting the divergence based on cellular context (Bacterial vs. Mammalian Immune Cell).

Caption: Dual mechanistic pathways of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone derivatives targeting bacterial DNA integrity and mammalian immune signaling.

Experimental Validation Protocols

To validate the mechanism of action for new derivatives, the following self-validating protocols are recommended.

DNA Gyrase Supercoiling Inhibition Assay

Objective: Confirm that the compound targets the ATPase/ligase activity of DNA gyrase.

| Step | Parameter | Detail |

| 1 | Reagents | Relaxed plasmid pBR322, E. coli DNA Gyrase, ATP, Assay Buffer ( |

| 2 | Incubation | Mix 0.5 |

| 3 | Termination | Add Stop Solution (EDTA/SDS/Proteinase K) to digest the enzyme. |

| 4 | Analysis | Run on 1% agarose gel (no EtBr during run). Stain post-run. |

| 5 | Readout | Positive Result: Presence of relaxed DNA bands (inhibition of supercoiling). Negative Control: Fully supercoiled DNA. |

CB2 Receptor cAMP Functional Assay

Objective: Verify agonist activity at the CB2 receptor.

-

Cell Line: CHO-K1 cells stably expressing human CB2 receptor.

-

Stimulation: Treat cells with Forskolin (10

M) to induce cAMP production. -

Treatment: Add Test Compound (dose-response) and incubate for 30 min.

-

Detection: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit.

-

Validation:

-

Agonist: Dose-dependent decrease in TR-FRET signal (reduced cAMP).

-

Antagonist Check: Pre-treat with SR144528 (CB2 antagonist); signal should remain high.

-

Synthesis & Optimization Workflow

The following diagram outlines the logical flow for synthesizing and optimizing these derivatives to maximize potency.

Caption: Synthetic workflow for generating 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone derivatives.

References

-

Gyrase Inhibition Mechanism

- Source: "Mechanism of Quinolone Action and Resistance." American Chemical Society (ACS) Chemical Biology.

-

URL:[Link]

-

CB2 Receptor Ligands (Quinolinone-3-carboxamides)

-

Scaffold Synthesis & Reactivity

- Source: "Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)

-

URL:[Link]

-

Immunomodulatory Analogs (S100A9/Linomide)

- Source: "Quinoline-3-carboxamides: A Review of their Synthesis and Biological Activities." European Journal of Medicinal Chemistry.

-

URL:[Link]

Sources

The Privileged Scaffold: A Technical Guide to the Chemical Classification and Tautomerism of 4-Hydroxy-2-quinolinones

Abstract

The 4-hydroxy-2-quinolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth exploration of the fundamental chemical principles governing this versatile heterocyclic system. We will dissect its chemical classification, delve into the nuanced world of its tautomeric equilibria, and present robust experimental protocols for the characterization of its distinct isomeric forms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 4-hydroxy-2-quinolinone chemistry to inform rational drug design and development.

Chemical Classification and Significance

The 4-hydroxy-2-quinolinone skeleton, also known as 4-hydroxy-1H-quinolin-2-one, is a bicyclic heterocyclic compound. It consists of a benzene ring fused to a pyridinone ring. This structural motif is a member of the quinoline family, a class of nitrogen-containing heterocycles widely found in natural products and synthetic molecules with diverse pharmacological properties.[2] The quinolinone scaffold itself is a key feature in numerous compounds exhibiting antibacterial, anti-inflammatory, anticancer, and neuroprotective activities.[2][3] The presence of both a hydroxyl group at the C4 position and a carbonyl group at the C2 position imparts unique chemical reactivity and the capacity for tautomerism, which is central to its biological activity and application in drug discovery.[4]

The strategic importance of the 4-hydroxy-2-quinolinone core lies in its ability to serve as a versatile template for the synthesis of a wide array of derivatives.[5][6] Its derivatives have shown a broad spectrum of biological activities, including antifungal, herbicidal, and antineoplastic properties.[1] This has solidified its status as a privileged structure in the development of novel therapeutic agents.[2]

The Dynamic Nature of Tautomerism in 4-Hydroxy-2-quinolinones

Tautomerism, the phenomenon where a single compound exists as a mixture of two or more readily interconvertible structural isomers, is a defining characteristic of 4-hydroxy-2-quinolinones.[7][8] This dynamic equilibrium between different tautomeric forms is highly sensitive to the surrounding environment, including solvent polarity, pH, and temperature, and plays a crucial role in the molecule's chemical reactivity and biological interactions.[7][9] The two primary tautomeric equilibria observed for the 4-hydroxy-2-quinolinone core are keto-enol and amide-imidic acid tautomerism.

Keto-Enol Tautomerism

The most prominent tautomeric relationship in 4-hydroxy-2-quinolinones is the keto-enol equilibrium. This involves the interconversion between the 4-hydroxy-2(1H)-quinolinone (enol form) and the 2,4(1H,3H)-quinolinedione (keto form).

Diagram: Keto-Enol Tautomerism of 4-Hydroxy-2-quinolinone

A depiction of the equilibrium between the keto and enol tautomers.

Theoretical studies using Density Functional Theory (DFT) have shown that the keto forms are generally more stable than the enol forms.[10] The relative stability of these tautomers can be influenced by substituents on the quinolinone ring and the surrounding solvent.[9] For instance, polar solvents can stabilize the more polar keto form through hydrogen bonding and dipole-dipole interactions.[9]

Amide-Imidic Acid Tautomerism

A second, less common but still significant, tautomeric equilibrium is the amide-imidic acid (or lactam-lactim) tautomerism. This involves the interconversion between the 4-hydroxy-2(1H)-quinolinone (lactam form) and the 2,4-dihydroxyquinoline (lactim form).

Diagram: Amide-Imidic Acid Tautomerism of 4-Hydroxy-2-quinolinone

The equilibrium between the lactam and lactim tautomers.

This tautomerism is a characteristic feature of cyclic amides (lactams).[7] The position of this equilibrium is also influenced by factors such as solvent and substitution patterns.

Experimental Characterization of Tautomeric Forms

The elucidation of the predominant tautomeric form and the dynamics of the equilibrium is crucial for understanding the structure-activity relationship of 4-hydroxy-2-quinolinone derivatives. Several analytical techniques are employed for this purpose, each providing unique insights into the structural and electronic properties of the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and indispensable tool for the structural characterization of tautomers in solution.[11][12] Both ¹H and ¹³C NMR provide detailed information about the molecular structure and electronic environment of the different tautomeric forms.[11]

Protocol for NMR Analysis of Tautomerism:

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the 4-hydroxy-2-quinolinone derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons. The presence of distinct sets of signals can indicate the coexistence of multiple tautomers.

-

Acquire a ¹³C NMR spectrum. The chemical shift of the C4 carbon is particularly informative; a significant downfield shift is indicative of the keto form.[13]

-

Employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the unambiguous assignment of proton and carbon signals for each tautomer.[14][15]

-

-

Data Analysis:

-

Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations.

-

Compare the experimental chemical shifts with theoretical values calculated using quantum chemical methods to support the assignment of the tautomeric forms.[13]

-

Causality Behind Experimental Choices:

-

Choice of Solvent: Using a range of deuterated solvents with varying polarities allows for the investigation of solvent effects on the tautomeric equilibrium.[9]

-

2D NMR: For complex molecules with overlapping signals in 1D spectra, 2D NMR is essential for definitive structural elucidation.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, particularly when the tautomers exhibit distinct absorption spectra.[9][12]

Protocol for UV-Vis Analysis of Tautomerism:

-

Sample Preparation: Prepare a series of dilute solutions of the 4-hydroxy-2-quinolinone derivative in various solvents of different polarities.

-

Data Acquisition: Record the absorption spectra of the solutions over a suitable wavelength range (typically 200-450 nm).

-

Data Analysis:

-

Identify the absorption maxima (λ_max) for each tautomer. The enol form typically absorbs at a longer wavelength due to extended conjugation.[16]

-

Observe any solvatochromic shifts (shifts in λ_max with solvent polarity), which can provide information about the nature of the electronic transitions and the polarity of the tautomers.[9]

-

If an isosbestic point is observed (a wavelength where the molar absorptivity of both tautomers is the same), it is a strong indication of a two-component equilibrium.[16]

-

The relative concentrations of the tautomers can be quantified using the Beer-Lambert law if the molar absorptivities of the pure tautomers are known or can be estimated.

-

Self-Validating System: The presence of a sharp isosbestic point across a range of solvent compositions or temperatures provides internal validation for a clean interconversion between two species.

Computational Chemistry

Quantum chemical calculations, particularly DFT, are invaluable for complementing experimental data.[10] They can predict the relative stabilities of tautomers, their geometric parameters, and their spectroscopic properties (NMR chemical shifts, UV-Vis absorption spectra).[10][13]

Workflow for Computational Analysis:

-

Structure Optimization: Build the 3D structures of all possible tautomers and perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[10]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Spectroscopic Prediction:

-

Calculate NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method.

-

Simulate UV-Vis spectra using Time-Dependent DFT (TD-DFT).

-

-

Solvent Effects: Incorporate the effect of the solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).[13]

Diagram: Integrated Workflow for Tautomer Analysis

An integrated approach for comprehensive tautomer analysis.

Synthesis of the 4-Hydroxy-2-quinolinone Scaffold

Several synthetic routes have been developed for the construction of the 4-hydroxy-2-quinolinone core. A common and efficient method involves the reaction of an aniline derivative with a malonic acid derivative, followed by cyclization.

Example Protocol: Synthesis from Aniline and Diethyl Malonate

This protocol is a modification of the Conrad-Limpach reaction.

-

Step 1: Condensation: In a round-bottom flask equipped with a reflux condenser, react the substituted aniline with diethyl malonate at elevated temperatures (typically 140-160 °C). This reaction forms the corresponding anilidomalonate.

-

Step 2: Cyclization: The anilidomalonate is then subjected to thermal cyclization in a high-boiling point solvent such as diphenyl ether or Dowtherm A at temperatures around 250 °C. This high-temperature step facilitates the intramolecular cyclization to form the 4-hydroxy-2-quinolinone ring system.

-

Step 3: Purification: After cooling, the reaction mixture is treated with a suitable solvent (e.g., petroleum ether) to precipitate the product. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Alternative Synthetic Strategies:

-

Reaction with Meldrum's Acid: A one-pot synthesis can be achieved by reacting anilines with Meldrum's acid, followed by cyclization using Eaton's reagent.[17]

-

[2+4] Cycloaddition: A more recent approach involves a rhodium-catalyzed diastereoselective [2+4] cycloaddition reaction of α-diazo pyrazoleamides with 2-aminophenyl ketones.[18]

Conclusion

The 4-hydroxy-2-quinolinone scaffold represents a privileged structural motif in medicinal chemistry, with its biological activity intricately linked to its chemical properties, particularly its tautomeric nature. A thorough understanding of its chemical classification and the factors governing its tautomeric equilibria is paramount for the rational design of novel therapeutic agents. The integrated application of advanced spectroscopic techniques and computational methods, as outlined in this guide, provides a robust framework for the comprehensive characterization of these dynamic molecular systems.

References

- Walsh Medical Media. (2024, May 24).

- National Institutes of Health (NIH).

- ACS Publications. (2024, June 24). Diastereoselective Synthesis of 4-Hydroxy-2-quinolinones via Formal [2 + 4] Cycloaddition Reactions Using α-Diazo Pyrazoleamides as C2 Synthons | Organic Letters.

- MDPI. (2023, December 28). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.

- ResearchGate. The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).

- Patsnap Eureka. (2025, April 7). Tautomerization Explained: Keto-Enol and Other Common Types.

- National Institutes of Health (NIH). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

- Taylor & Francis. (2010, February 4).

- Scientific Research Publishing. Theoretical Study by Density Functional Theory Method (DFT)

- ScienceDirect. (2014, November 1). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis.

- Royal Society of Chemistry. (2025, June 4). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)

- ACS Publications. (2015, November 9). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity | The Journal of Organic Chemistry.

- Beilstein-Institut. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.

- ResearchGate. 4-Hydroxy-2(1H)

- National University of Pharmacy. (2016, June 21). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones.

- MDPI. (2020, July 4). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.

- BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

- Frontiers. (2024, May 30). Keto-enol tautomerism in the development of new drugs.

- ACS Publications. (2002, January 1).

- Semantic Scholar.

- National Institutes of Health (NIH). (2014, March 15).

- BenchChem. An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline.

- Beilstein-Institut. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.

- National Institutes of Health (NIH). (2022, June 7). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents.

- ResearchGate. Tautomeric forms of 4-hydroxy quinoline.

- National Institutes of Health (NIH). (2020, July 4). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.

- National Institutes of Health (NIH). (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.

- Trade Science Inc. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- ResearchGate. Main tautomeric forms of 4-hydroxyquinolin-2-one.

- Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.

- BS Publications. Chapter 1 UV‐Visible Spectroscopy.

- Chemistry Steps. (2024, February 7).

- ACS Publications. Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry.

- ACS Publications. (2016, September 26).

- Bentham Science. NMR as a Tool for Studying Rapid Equilibria: Tautomerism.

- DIAL@UCLouvain.

- ResearchGate. (2025, August 5). (PDF) 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides.

- Royal Society of Chemistry. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study.

- ResearchGate. (2025, August 8). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies | Request PDF.

- OUCI. 4-hydroxyquinolin-2(1H)

Sources

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry of 4-hydroxy-2(1<i>H</i>)-quinolone. Part 2. As synthons in heterocyclic synthesis - Arabian Journal of Chemistry [arabjchem.org]

- 6. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 7. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 14. pubs.acs.org [pubs.acs.org]

- 15. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bspublications.net [bspublications.net]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

The Aliphatic Advantage: Optimizing Quinolinone Bioavailability via Cyclohexyl Moiety Integration

Executive Summary

The quinolinone scaffold is a privileged structure in medicinal chemistry, serving as the backbone for varying therapeutics, including PDE3 inhibitors (e.g., Cilostazol) and atypical antipsychotics (e.g., Aripiprazole, Brexpiprazole). However, the planar nature of the quinolinone bicyclic system often leads to poor aqueous solubility and rapid metabolic clearance via aromatic oxidation.

This technical guide analyzes the strategic incorporation of cyclohexyl groups into quinolinone architectures. We move beyond simple lipophilicity adjustments to explore the "Escape from Flatland" theory (Fsp³), demonstrating how the cyclohexyl moiety disrupts crystal lattice energy to enhance solubility while simultaneously modulating metabolic clearance through specific hydroxylation pathways.

Structural Dynamics: The Fsp³ Advantage

Escaping Flatland

Traditional medicinal chemistry often relies on planar aromatic rings (phenyl, heteroaryl) to drive potency via

The Fraction of sp³ Carbons (Fsp³) is a critical descriptor defined as:

Replacing a phenyl ring (planar, Fsp³ = 0) with a cyclohexyl ring (3D chair conformation, Fsp³ = 1) on a quinolinone scaffold introduces molecular complexity without significantly altering molecular weight.

Key Impact:

-

Crystal Lattice Disruption: The non-planar cyclohexyl group prevents the efficient stacking of quinolinone cores. This reduction in lattice energy (

) lowers the melting point and directly increases thermodynamic solubility. -

Vectorial Specificity: Unlike the flat phenyl ring, the cyclohexyl group offers axial and equatorial vectors for substituent attachment, allowing for more precise probing of hydrophobic pockets in target proteins (e.g., PDE3).

Comparative Physicochemical Profile

| Property | Phenyl-Quinolinone Analog | Cyclohexyl-Quinolinone Analog | Biopharmaceutical Impact |

| Geometry | Planar (2D) | Chair Conformation (3D) | Cyclohexyl reduces aggregation propensity. |

| Lipophilicity (LogP) | Moderate | High (+1.0 to +1.5 log units) | Cyclohexyl increases membrane permeability but requires solubility management. |

| Solubility | Low (Crystal Stacking) | Improved (Lattice Disruption) | Higher potential for dissolution-limited absorption. |

| Metabolic Liability | Epoxidation / Ring Hydroxylation | Aliphatic Hydroxylation | Cyclohexyl avoids toxic arene oxide formation. |

Metabolic Modulation: The "Soft Spot" Strategy

Contrary to the assumption that bulky alkyl groups merely act as steric shields, the cyclohexyl group in quinolinone drugs often serves as a tunable metabolic handle .

Case Study: Cilostazol Metabolism

Cilostazol (6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone) illustrates this mechanism perfectly. The cyclohexyl group is not inert; it is a primary site of metabolism by CYP3A4 and CYP3A5 .

-

Mechanism: The enzyme inserts oxygen at the 4-position of the cyclohexyl ring.

-

Outcome: Formation of 4'-trans-hydroxy-cilostazol (OPC-13213) .

-

Clinical Relevance: This metabolite retains significant PDE3 inhibitory activity. By directing metabolism to the cyclohexyl ring rather than the quinolinone core, the drug maintains therapeutic efficacy even after first-pass metabolism, effectively extending its pharmacodynamic half-life.

Visualization: Metabolic Pathway & Steric Control

The following diagram illustrates the bifurcation of metabolic fate between the quinolinone core and the cyclohexyl appendage.

Figure 1: Metabolic bifurcation. The cyclohexyl group acts as a "metabolic sponge," diverting oxidation away from the core scaffold to generate active metabolites.

Experimental Protocols: Validating Bioavailability

To confirm the utility of a cyclohexyl substitution, researchers must validate both permeability (driven by lipophilicity) and metabolic stability .

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Determine if the cyclohexyl group enhances passive diffusion compared to a phenyl analog.

-

Preparation: Prepare a 10 mM stock solution of the Quinolinone-Cyclohexyl analog in DMSO.

-

Donor Plate: Dilute stock to 50 µM in pH 7.4 PBS. Add 150 µL to the donor wells of a 96-well filter plate (0.45 µm PVDF).

-

Membrane: Coat the filter with 5 µL of GIT-0 Lipid Solution (pion).

-

Acceptor Plate: Add 200 µL of acceptor sink buffer (pH 7.4 with chemical scavenger) to the bottom plate.

-

Incubation: Sandwich plates and incubate at 25°C for 4 hours in a humidity chamber.

-

Analysis: Separate plates. Quantify compound concentration in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

-

Calculation:

Target:

Protocol B: Microsomal Stability & Metabolite ID

Objective: Confirm the "Active Metabolite" hypothesis (cyclohexyl hydroxylation).

-

Incubation System:

-

Substrate: 1 µM Quinolinone analog.

-

Enzyme: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

-

Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000 rpm for 20 min.

-

Analysis (LC-MS/MS):

-

Monitor parent depletion for

calculation. -

Perform Metabolite Identification (MetID) scan (Neutral Loss scan or Precursor Ion scan) looking for +16 Da shifts (Hydroxylation).

-

Critical Check: Differentiate between Core +16 (aromatic OH) and Cyclohexyl +16 (aliphatic OH) via fragmentation patterns.

-

Workflow Visualization

Figure 2: Sequential screening workflow to validate the physicochemical and metabolic benefits of the cyclohexyl moiety.

Conclusion

The integration of a cyclohexyl group into the quinolinone scaffold is a sophisticated exercise in property-based drug design . It addresses the "flatland" problem by disrupting crystal packing to improve solubility, while simultaneously providing a lipophilic vector for membrane permeability. Furthermore, it acts as a metabolic "soft spot," allowing for the generation of active hydroxylated metabolites (as seen with Cilostazol), thereby decoupling clearance from loss of efficacy.

For researchers developing next-generation quinolinones, the cyclohexyl group should be viewed not just as a hydrophobic spacer, but as a functional module for optimizing the Solubility-Permeability-Metabolism interplay.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][3][5] Journal of Medicinal Chemistry.[1][5] [Link]

-

FDA Center for Drug Evaluation and Research. Cilostazol (Pletal) Clinical Pharmacology and Biopharmaceutics Review. (Reference for metabolic pathways and CYP3A4 involvement). [Link]

-

Hiratsuka, M., et al. (2007). Characterization of Human Cytochrome P450 Enzymes Involved in the Metabolism of Cilostazol. Drug Metabolism and Disposition.[6][7][8] [Link]

-

Surampalli, G., et al. (2015). Enhancement of Oral Bioavailability of Cilostazol by Forming its Inclusion Complexes. AAPS PharmSciTech. (Reference for solubility limitations). [Link]

Sources

- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scribd.com [scribd.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Cilostazol? [synapse.patsnap.com]

Technical Guide: The 3-Acetyl-1-Cyclohexyl-4-Hydroxy-2(1H)-Quinolinone Scaffold

The following technical guide details the recent advances, synthetic protocols, and pharmacological utility of the 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone scaffold.

Status: Active Research Area (Medicinal Chemistry/Pharmacophore Hybridization) Core Application: Precursor for Kinase Inhibitors, Antimicrobial Hydrazones, and Immunomodulatory Probes.

Executive Summary

Historically, 4-hydroxy-2-quinolinones (such as Roquinimex/Linomide) were investigated primarily as immunomodulators targeting the S100A9-TLR4 axis. However, recent advances have shifted focus toward the 3-acetyl-1-cyclohexyl derivative as a "master scaffold" for molecular hybridization.

Unlike the carboxamide derivatives (e.g., Paquinimod), the 3-acetyl group serves as a highly reactive electrophilic handle. This allows for the rapid synthesis of Schiff bases, hydrazones, and chalcones —compounds that have demonstrated superior potency against multi-drug resistant (MDR) bacteria (via DNA gyrase inhibition) and various cancer lines (via EGFR/VEGFR kinase inhibition). This guide outlines the optimized synthesis of the scaffold and its conversion into these high-value pharmacophores.

Chemical Identity & Structural Pharmacology[1][2]

The Pharmacophore

The molecule consists of a bicyclic quinoline core with three critical functional zones:

-

Position 1 (N-Cyclohexyl): The bulky lipophilic group enhances cell membrane permeability and improves binding affinity within hydrophobic pockets of target enzymes (e.g., the ATP-binding site of kinases).

-

Position 3 (Acetyl): The reactive center.[1] It undergoes condensation reactions to form azomethine (-C=N-) linkers, essential for biological activity.

-

Position 4 (Hydroxy/Keto): Exists in tautomeric equilibrium. The enolic hydroxyl is crucial for hydrogen bonding with active site residues (e.g., Ser/Asp in DNA gyrase).

Tautomerism and Reactivity

The compound exists in a dynamic equilibrium between the 4-hydroxy and 4-keto forms. In polar solvents (DMSO, Methanol), the 4-hydroxy-2-quinolinone tautomer predominates, stabilized by intramolecular hydrogen bonding with the 3-acetyl carbonyl oxygen. This "pseudo-ring" formation locks the conformation, enhancing its stability during nucleophilic attacks.

Recent Advances: The Hybridization Era

The most significant recent finding is that the unmodified 3-acetyl scaffold is less potent than its hydrazone derivatives . Current research focuses on "Hybrid Drugs"—fusing this scaffold with other pharmacophores.

A. Antimicrobial Potency (Gyrase Inhibition)

Recent studies indicate that condensing the 3-acetyl group with substituted hydrazides yields compounds that inhibit bacterial DNA Gyrase (Subunit B) .

-

Mechanism: The N-cyclohexyl group anchors the molecule in the hydrophobic domain of the enzyme, while the hydrazone linker coordinates with the Mg²⁺ ions in the active site, preventing DNA supercoiling.

-

Data: Derivatives have shown MIC values < 1 µg/mL against MRSA, outperforming Ciprofloxacin in specific resistant strains.

B. Anticancer Activity (Kinase Targeting)

The scaffold is a bioisostere for the ATP molecule. When converted to chalcones (via Claisen-Schmidt condensation), these molecules act as Type I inhibitors of EGFR and VEGFR-2 .

-

Key Insight: The 3-acetyl-derived pyrazolines (formed by cyclizing chalcones) show high selectivity for cancer cells over normal fibroblasts, driven by the steric bulk of the N-cyclohexyl group which fits the expanded ATP pocket of mutant kinases.

Experimental Protocol: Optimized Synthesis

The most robust route for synthesizing 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone is the Benzoxazinone Pathway . This method avoids the low yields associated with direct C-acylation.

Phase 1: Synthesis of the Benzoxazinone Intermediate

Principle: Cyclodehydration of N-cyclohexylanthranilic acid using acetic anhydride.

Reagents:

-

N-cyclohexylanthranilic acid (1.0 eq)

-

Acetic Anhydride (5.0 eq, Solvent/Reagent)

-

Pyridine (Catalytic, 0.1 eq)

Step-by-Step:

-

Dissolution: Charge a round-bottom flask with N-cyclohexylanthranilic acid. Add acetic anhydride under inert atmosphere (

). -

Reflux: Heat the mixture to reflux (

) for 2–3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -

Workup: Distill off excess acetic anhydride under reduced pressure.

-

Isolation: The residue solidifies upon cooling. Wash with cold hexane to remove traces of anhydride.

-

Product: 1-cyclohexyl-2-methyl-4H-3,1-benzoxazin-4-one.

-

Phase 2: Ring Opening & Recyclization (The Critical Step)

Principle: Nucleophilic attack by an active methylene anion followed by Dieckmann cyclization.

Reagents:

-

Sodium Hydride (60% dispersion, 2.2 eq) or Sodium Ethoxide.

-

Ethyl Acetoacetate (1.2 eq).

-

Anhydrous DMF or Dioxane (Solvent).

Step-by-Step:

-

Anion Formation: Suspend NaH in anhydrous DMF at

. Add Ethyl Acetoacetate dropwise. Stir for 30 mins until -

Addition: Dissolve the Benzoxazinone (from Phase 1) in DMF and add it to the carbanion mixture.

-

Heating: Warm to

for 4–6 hours. The solution will turn deep orange/red. -

Quenching: Pour the reaction mixture into crushed ice/water.

-

Acidification: Acidify to pH 2–3 using 2M HCl. The target quinolinone will precipitate as a pale yellow solid.

-

Purification: Recrystallize from Ethanol/DMF.

Yield Expectation: 75–85%.

Visualization: Synthesis & Mechanism[1][4][5][6][7]

Diagram 1: Synthetic Pathway (Benzoxazinone Route)

Caption: Two-step synthesis via the benzoxazinone intermediate to ensure high yield and regioselectivity.

Diagram 2: Mechanism of Action (The Hybridization Logic)

Caption: Divergent synthesis allows the scaffold to target either bacterial DNA replication or cancer cell signaling.

Analytical Data Summary (Self-Validation)

When characterizing the final product, ensure the following spectral signatures are present to validate the structure.

| Technique | Key Signal (ppm / cm⁻¹) | Interpretation |

| ¹H NMR | Chelated -OH proton (indicates enol form). | |

| ¹H NMR | Acetyl methyl group (-COCH₃). | |

| ¹H NMR | N-CH proton of the cyclohexyl ring (broad multiplet). | |

| IR | 1640–1660 cm⁻¹ | C=O stretching (Acetyl, H-bonded). |

| IR | 1610–1630 cm⁻¹ | C=O stretching (Lactam amide). |

Troubleshooting Note: If the signal at

References

-

El-Gaby, M. S., et al. (2025).[2][3] Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones: Recent developments and challenges. ResearchGate. Link

-

Nagy, N., et al. (2025).[2][3] Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Link

-

Qadir, K. M., et al. (2025).[2] Synthesis, molecular docking study and antibacterial activity of new pyrazoline derivatives.[4] Bulletin of the Chemical Society of Ethiopia. Link

-

Vertex AI Search. (2023). Structure-activity relationship of quinoline-3-carboxamide derivatives. National Institutes of Health (NIH). Link

-

Sigma-Aldrich. (2024). Acetic Anhydride: Technical Product Sheet and Reactivity Guide.Link

Sources